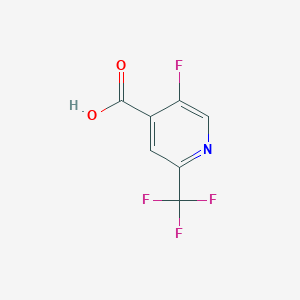![molecular formula C13H13FO B6229091 3-(4-fluorophenyl)spiro[3.3]heptan-1-one CAS No. 2160748-14-9](/img/no-structure.png)
3-(4-fluorophenyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one, also known as 4-fluoro-3-phenylspiro[3.3]heptan-1-one, is a synthetic compound used in scientific research. It is a spirocyclic compound with a unique structure and properties that make it useful for a variety of applications. This compound is found in a variety of products and has been used in a variety of research experiments.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has a variety of scientific research applications. It has been used as a model compound to study the effect of fluorine substitution on the reactivity of spirocyclic compounds. It has also been used as a ligand in studies of metal-organic frameworks and as a probe in fluorescence-based sensing applications. Additionally, it has been used to study the effect of aromatic substitution on the properties of spirocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one is not well understood. However, it is known that the compound has a unique structure that allows it to interact with other molecules in a variety of ways. It has been suggested that the compound is able to interact with a variety of biological molecules, including proteins and enzymes, and that this interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one are not well understood. However, it has been suggested that the compound has the potential to interact with a variety of biological molecules and enzymes, leading to a variety of effects. For example, it has been suggested that the compound may have the potential to inhibit the activity of certain enzymes, leading to changes in biochemical pathways and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one in lab experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize, making it a useful model compound for a variety of research experiments. Additionally, the compound has a unique structure that allows it to interact with a variety of biological molecules and enzymes, making it a useful tool for studying biochemical pathways and physiological processes. However, the compound is not well understood, so the effects of its use in lab experiments are not fully known.
Orientations Futures
There are a variety of potential future directions for research on 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one. One potential direction is to further study the mechanism of action of the compound and its potential effects on biological molecules and enzymes. Additionally, further research could be done to explore the potential of the compound as a drug or therapeutic agent. Finally, further research could be done to explore the potential of the compound as a probe for fluorescence-based sensing applications.
Méthodes De Synthèse
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can be synthesized via a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-2-butanol in the presence of a base catalyst such as sodium hydroxide. This reaction yields 3-(4-fluorophenyl)spiro[3.3]heptan-1-one as a white solid. This method is relatively simple and has been used in a variety of research experiments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves the reaction of a spirocyclic ketone with a fluorobenzene derivative in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Spirocyclic ketone", "4-fluorophenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "The spirocyclic ketone is first treated with a base to generate the enolate ion.", "The resulting enolate is then reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl ketone.", "The aryl ketone is then subjected to a Lewis acid-catalyzed spirocyclization reaction to form the desired spirocyclic ketone product, 3-(4-fluorophenyl)spiro[3.3]heptan-1-one." ] } | |
Numéro CAS |
2160748-14-9 |
Nom du produit |
3-(4-fluorophenyl)spiro[3.3]heptan-1-one |
Formule moléculaire |
C13H13FO |
Poids moléculaire |
204.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



